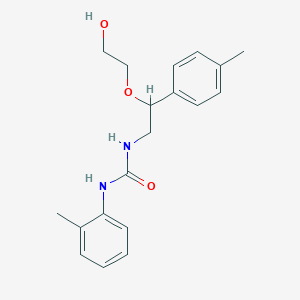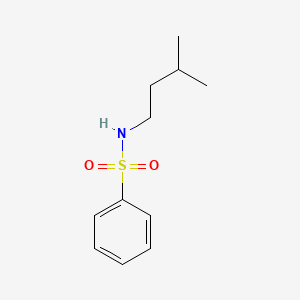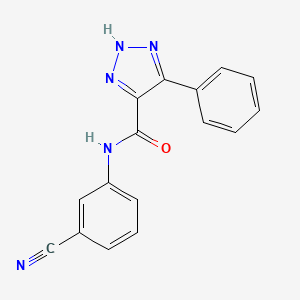
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is an organic compound with the molecular formula C6H3BrClF2NO . It is a colorless or pale yellow solid .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” consists of a pyridine ring with bromo, chloro, and difluoromethoxy substituents . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is a solid at room temperature . It has a molecular weight of 258.45 . The compound is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which include compounds like 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Use in the Pharmaceutical Industry
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in the Veterinary Industry
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Building Block in the Formation of C−N Bond
2-Bromopyridine, a compound similar to 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, is used as a building block in the formation of C−N bond by various cross-coupling reactions .
Reactant in Negishi Cross-Coupling Reaction
2-Bromopyridine is also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Reactant in the Synthesis of 2′-Pyridyldifluoroacetate
2-Bromopyridine is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Synthesis of Acetylenic Dipyridone
3-Bromo-2-chloropyridine may be used to synthesize acetylenic dipyridone .
Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine Nemertelline
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine may be used to synthesize 3-ethynyl-2-(phenylmethoxy)-pyridine nemertelline .
Safety and Hazards
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Mechanism of Action
The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .
The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .
properties
IUPAC Name |
3-bromo-2-chloro-4-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNMARLFKSZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)


![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)
